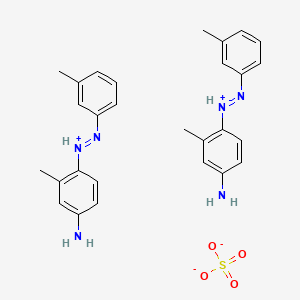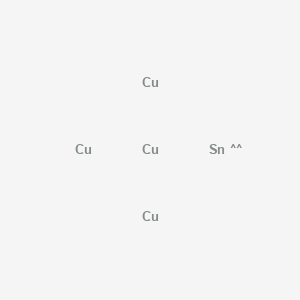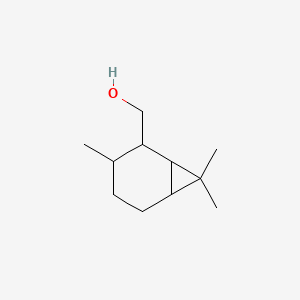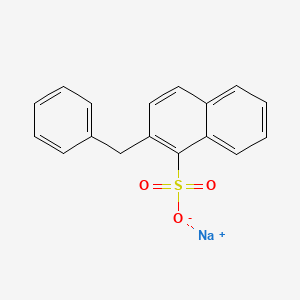
Ethyl-N-alpha-lauroyl-L-arginate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-N-alpha-lauroyl-L-arginate acetate is a cationic surfactant derived from natural amino acids. It is known for its broad-spectrum antimicrobial activity and is widely used in the food, cosmetic, and pharmaceutical industries. This compound is synthesized from L-arginine, lauric acid, and ethanol, and is recognized for its low toxicity and high biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-N-alpha-lauroyl-L-arginate acetate is synthesized through a multi-step process:
Esterification: L-arginine is esterified with ethanol to form L-arginine ethyl ester.
Acylation: The ester is then reacted with lauroyl chloride to produce ethyl-N-alpha-lauroyl-L-arginate.
Acetylation: Finally, the product is acetylated to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and acylation reactions under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a closed system to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions: Ethyl-N-alpha-lauroyl-L-arginate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
Ethyl-N-alpha-lauroyl-L-arginate acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: It is investigated for its antimicrobial properties and potential use in treating infections.
Industry: The compound is used as a preservative in food and cosmetic products due to its antimicrobial activity
Mechanism of Action
The antimicrobial activity of ethyl-N-alpha-lauroyl-L-arginate acetate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Ethyl-N-alpha-lauroyl-L-arginate acetate is unique due to its combination of low toxicity, high biodegradability, and broad-spectrum antimicrobial activity. Similar compounds include:
Lauric arginate ethyl ester: Another cationic surfactant with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and disinfectant.
Benzalkonium chloride: A widely used antimicrobial agent in disinfectants and antiseptics
This compound stands out due to its natural amino acid-based structure, making it more environmentally friendly and less toxic compared to synthetic surfactants .
Properties
CAS No. |
92071-96-0 |
|---|---|
Molecular Formula |
C22H44N4O5 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
acetic acid;ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate |
InChI |
InChI=1S/C20H40N4O3.C2H4O2/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;1-2(3)4/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H3,(H,3,4)/t17-;/m0./s1 |
InChI Key |
XYXKDWVGRJVEAO-LMOVPXPDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)

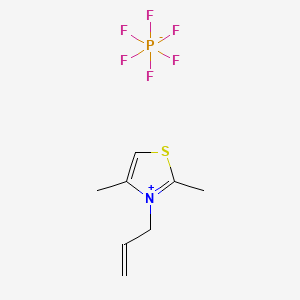
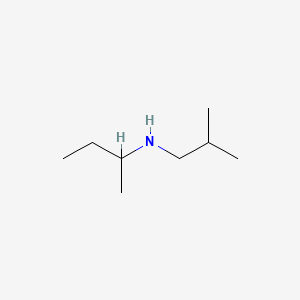
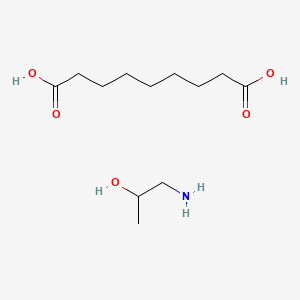

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

